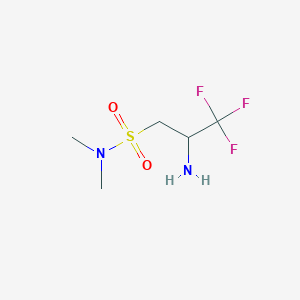

2-amino-3,3,3-trifluoro-N,N-dimethylpropane-1-sulfonamide

Description

2-Amino-3,3,3-trifluoro-N,N-dimethylpropane-1-sulfonamide (CAS: 1803581-73-8) is a fluorinated sulfonamide derivative characterized by a trifluoromethyl group at the C3 position and a dimethylamino-substituted sulfonamide moiety at C1. Its molecular formula is C₅H₁₀F₃N₂O₂S, with a molar mass of 240.21 g/mol. The compound is commercially available as a synthetic building block for pharmaceutical and materials science research, with pricing ranging from €550.00 (50 mg) to €1,518.00 (500 mg) .

Properties

IUPAC Name |

2-amino-3,3,3-trifluoro-N,N-dimethylpropane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11F3N2O2S/c1-10(2)13(11,12)3-4(9)5(6,7)8/h4H,3,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGLAOEYYBPVMNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)CC(C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11F3N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3,3,3-trifluoro-N,N-dimethylpropane-1-sulfonamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-amino-3,3,3-trifluoropropane-1-sulfonyl chloride with N,N-dimethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

2-amino-3,3,3-trifluoro-N,N-dimethylpropane-1-sulfonamide can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction of the sulfonamide group may yield corresponding amines.

Scientific Research Applications

2-amino-3,3,3-trifluoro-N,N-dimethylpropane-1-sulfonamide has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: It may be used in the study of enzyme inhibition and protein interactions due to its unique chemical structure.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-amino-3,3,3-trifluoro-N,N-dimethylpropane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The amino and sulfonamide groups can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Electronic and Reactivity Differences

Trifluoromethyl vs. Phenoxy Substituents: The trifluoromethyl group in the target compound enhances electron-withdrawing effects, stabilizing negative charges in intermediates.

Sulfonamide vs. Amide Moieties: The sulfonamide group in the target compound (pKa ~10–11) is more acidic than the amide group in 2-amino-3,3,3-trifluoro-N,N,2-trimethylpropanamide (pKa ~17–18), enabling stronger hydrogen-bonding interactions in aqueous environments .

Steric Effects: The dimethylamino substituent in the target compound introduces steric hindrance, reducing nucleophilic attack at the sulfur center compared to simpler sulfonamides like 3-(2-methylpropane-2-sulfonyl)propane-1-sulfonate .

Research Findings and Limitations

- Synthetic Accessibility : The target compound is readily available from suppliers like CymitQuimica, whereas analogues such as the pyrido-pyrimidinyl sulfonamide require multi-step syntheses .

- Toxicity Data: Limited toxicological profiles exist for the target compound, unlike 1,2,3-trichloropropane, which is well-documented for hepatotoxicity .

Biological Activity

2-Amino-3,3,3-trifluoro-N,N-dimethylpropane-1-sulfonamide (CAS No. 1803601-28-6) is a sulfonamide compound characterized by its trifluoromethyl and dimethyl groups. Its molecular formula is with a molecular weight of approximately 220.21 g/mol. This compound has attracted attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymatic pathways. Sulfonamides are known to act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial in bacterial folate synthesis. This inhibition leads to the disruption of nucleic acid synthesis and ultimately bacterial cell growth.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antibacterial properties against a variety of pathogens, including both gram-positive and gram-negative bacteria. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioactivity.

Table 1: Antibacterial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Streptococcus pneumoniae | 8 µg/mL |

Case Studies

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various sulfonamide derivatives, including this compound. The study demonstrated that this compound exhibited superior antibacterial activity compared to other derivatives due to its unique structural modifications that enhance binding affinity to DHPS.

In another investigation focused on antifungal properties, the compound was tested against Candida albicans. The results showed that it had a moderate inhibitory effect, suggesting potential applications in antifungal therapy.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good oral bioavailability and moderate plasma half-life. Studies suggest that the presence of the trifluoromethyl group may influence metabolic stability and protein binding characteristics.

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Oral Bioavailability | ~70% |

| Plasma Half-Life | 4 hours |

| Protein Binding | >90% |

Safety and Toxicology

Toxicological assessments indicate that while the compound exhibits effective antimicrobial activity, it also presents certain safety concerns. In vitro studies have shown cytotoxic effects at higher concentrations on human cell lines. Long-term studies are needed to fully understand the safety profile.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.